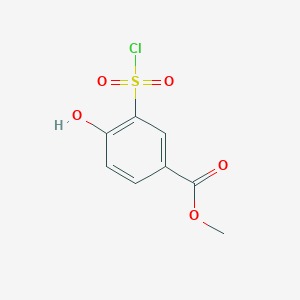
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 4-hydroxybenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: Methyl 4-hydroxybenzoate is dissolved in an inert solvent such as dichloromethane.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Reaction Progress: The reaction mixture is stirred at room temperature for several hours to ensure complete chlorosulfonation.
Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonamide using reducing agents like tin(II) chloride.
Hydrolysis: Hydrolysis of the chlorosulfonyl group in the presence of water or aqueous base yields the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the chlorosulfonyl group.
Hydrolysis: Aqueous sodium hydroxide or water can be used to hydrolyze the chlorosulfonyl group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by hydrolysis of the chlorosulfonyl group.
科学研究应用
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfonyl-containing compounds, which are valuable in medicinal chemistry and material science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用机制
The mechanism of action of methyl 3-(chlorosulfonyl)-4-hydroxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Methyl 3-(chlorosulfonyl)-4-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 4-chlorosulfonylbenzoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Methyl 3-(chlorosulfonyl)benzoate: Lacks the hydroxyl group at the 4-position, affecting its chemical behavior.
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, leading to variations in its chemical properties and applications.
The presence of the hydroxyl group in this compound imparts unique reactivity and binding characteristics, making it a valuable compound in various chemical and biological contexts.
属性
分子式 |
C8H7ClO5S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC 名称 |
methyl 3-chlorosulfonyl-4-hydroxybenzoate |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3 |
InChI 键 |
YZJQKPHPSJCQIC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
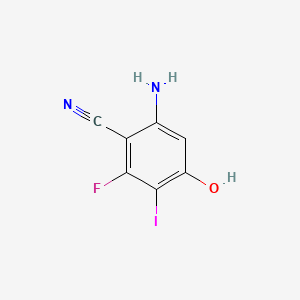

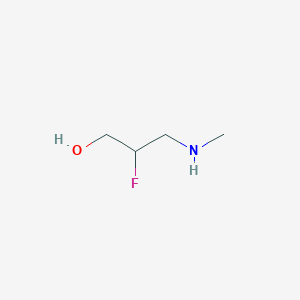

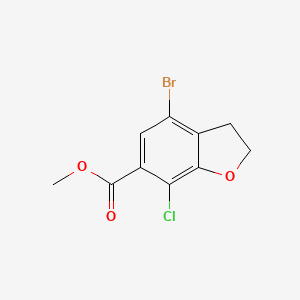
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
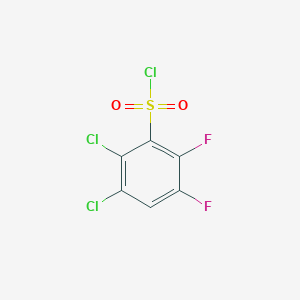
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
